![molecular formula C15H19NO2 B8730065 N-[2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B8730065.png)
N-[2-(cyclohexanecarbonyl)phenyl]acetamide
Overview
Description
2’-(Cyclohexylcarbonyl)acetoanilide is an organic compound that belongs to the class of acetanilides It is characterized by the presence of a cyclohexylcarbonyl group attached to the acetoanilide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Cyclohexylcarbonyl)acetoanilide typically involves the reaction of aniline with cyclohexylcarbonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 2’-(Cyclohexylcarbonyl)acetoanilide can be scaled up by using large reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-(Cyclohexylcarbonyl)acetoanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring in the acetoanilide structure can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of cyclohexylcarboxylic acid or cyclohexanone.
Reduction: Formation of cyclohexylmethanol.
Substitution: Various substituted acetoanilides depending on the electrophile used.
Scientific Research Applications
2’-(Cyclohexylcarbonyl)acetoanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-(Cyclohexylcarbonyl)acetoanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simpler analog with a phenyl group instead of a cyclohexyl group.
Acetoacetanilide: Contains an acetoacetyl group attached to the aniline structure.
N-Phenylacetamide: Another related compound with a phenylacetamide structure.
Uniqueness
2’-(Cyclohexylcarbonyl)acetoanilide is unique due to the presence of the cyclohexylcarbonyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[2-(cyclohexanecarbonyl)phenyl]acetamide |
InChI |
InChI=1S/C15H19NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,17) |
InChI Key |
SWYIONORMDGPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2CCCCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3H-Imidazo[4,5-b]pyridine, 6-bromo-3-(triphenylmethyl)-](/img/structure/B8729990.png)

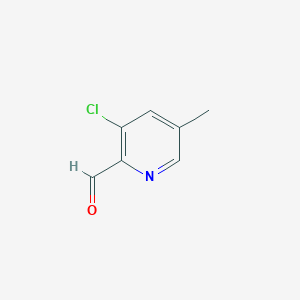
![N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline](/img/structure/B8730022.png)
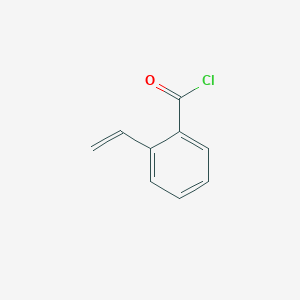
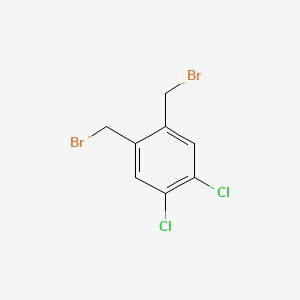
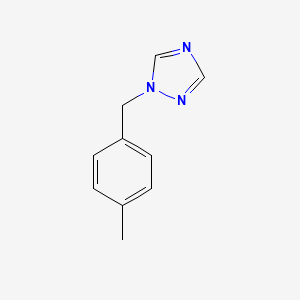
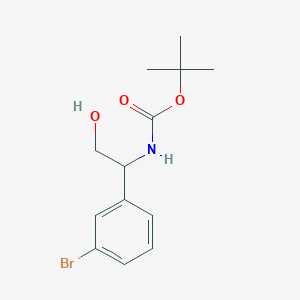
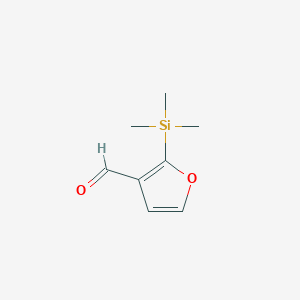
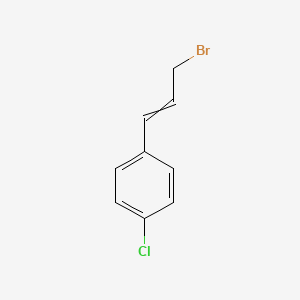
![methyl 1-[N-(furan-2-ylcarbonyl)amino]-1-cyclohexanecarboxylate](/img/structure/B8730087.png)
![2,2'-Diiodo-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B8730095.png)
![4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B8730096.png)

